molecular formula C21H20ClN5O4S B12169325 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B12169325
M. Wt: 473.9 g/mol
InChI Key: BEZKGCUZSFRTLY-UHFFFAOYSA-N
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Description

1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a heterocyclic compound featuring:

  • A 7-chloro-2,1,3-benzoxadiazole core, a sulfonyl group at position 2.
  • A piperazine ring linked via a sulfonamide bond.
  • A propan-1-one spacer connecting the piperazine to a 1H-indol-3-yl moiety.

The sulfonyl group enhances polarity, while the indole moiety may facilitate interactions with aromatic or hydrophobic binding pockets .

Properties

Molecular Formula

C21H20ClN5O4S

Molecular Weight

473.9 g/mol

IUPAC Name

1-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C21H20ClN5O4S/c22-16-6-7-18(21-20(16)24-31-25-21)32(29,30)27-11-9-26(10-12-27)19(28)8-5-14-13-23-17-4-2-1-3-15(14)17/h1-4,6-7,13,23H,5,8-12H2

InChI Key

BEZKGCUZSFRTLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C5=NON=C45)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various types of chemical reactions:

    Oxidation: The indole moiety can be oxidized under strong oxidative conditions.

    Reduction: The nitro group in the benzoxadiazole ring can be reduced to an amino group.

    Substitution: The chloro group in the benzoxadiazole ring can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-substituted benzoxadiazole derivatives.

    Substitution: Nucleophile-substituted benzoxadiazole derivatives.

Scientific Research Applications

1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Piperazine-Propanone Derivatives

a) 3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one (Compound 16)
  • Key Differences : Replaces benzoxadiazole with a 5-fluoroindole and substitutes the sulfonamide with an isopropylpiperazine.
  • Activity : Demonstrated inhibitory activity against the AAA ATPase p97 (critical in protein degradation pathways), with an IC₅₀ of 0.24 µM .
  • Physicochemical Properties : Higher logP (~5.2) due to the lipophilic isopropyl group, compared to the target compound’s sulfonyl group (logP likely lower).
b) Indole-Derived Cannabinoids
  • Structural Parallels: Compounds like JWH-018 share the indole-propanone backbone but incorporate morpholinoethyl or naphthalene groups instead of benzoxadiazole-piperazine.
  • Activity : Optimal CB1 receptor binding (Ki < 10 nM) requires side chains of 4–6 carbons. The target compound’s three-carbon spacer may limit receptor affinity but improve metabolic stability .

Piperazine-Linked Heterocyclic Systems

a) 1-(4-{[7-Chloro-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one (V020-3002)
  • Key Differences : Substitutes benzoxadiazole with an imidazo-benzothiazole core.
  • Properties :
    • Molecular Weight: 467.03 g/mol (vs. ~480–500 g/mol for the target compound).
    • logP: 5.27 (high lipophilicity due to methylphenyl and imidazo groups) .
  • Applications : Likely optimized for CNS penetration, contrasting with the target compound’s sulfonyl group, which may enhance solubility for peripheral targets.
b) 1-[4-({2-(4-Chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one (V030-0966)
  • Key Differences : Uses an imidazo-pyridine scaffold with trifluoromethyl and chlorophenyl substituents.

Sulfonyl and Triazole Derivatives

a) 4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]-2-(1-propanoyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Key Differences : Replaces benzoxadiazole with a triazole-dioxolane system.
  • Activity : Antifungal properties (similar to ketoconazole) due to triazole-mediated cytochrome P450 inhibition, a mechanism distinct from the target compound’s likely enzyme inhibition via benzoxadiazole .

Comparative Data Table

Compound Name / ID Core Structure Molecular Weight (g/mol) logP Key Functional Groups Notable Activity
Target Compound Benzoxadiazole-Piperazine ~485 (estimated) ~3.5* Sulfonyl, Indole Hypothesized kinase inhibition
Compound 16 Indole-Piperidine 452.55 5.2 5-Fluoroindole, Isopropyl p97 ATPase inhibition (IC₅₀ 0.24 µM)
V020-3002 Imidazo-Benzothiazole 467.03 5.27 Chlorophenyl, Methylpropanone CNS-targeted (high logP)
JWH-018 (Analog) Naphthoylindole 341.43 6.1 Naphthalene, Pentyl chain CB1 agonist (Ki 1.4 nM)
Ketoconazole Analog Triazole-Dioxolane 690.63 4.8 Triazole, Dichlorophenyl Antifungal (CYP450 inhibition)

*Estimated based on sulfonyl group’s polarity.

Research Insights and Implications

  • Benzoxadiazole vs. Benzothiazole/Imidazo Systems : The target compound’s benzoxadiazole may offer stronger electron-withdrawing effects, enhancing interactions with polar enzyme pockets compared to benzothiazole derivatives .
  • Indole Positioning: The 3-indolyl group’s orientation may mimic tryptophan residues in protein binding, a feature shared with cannabinoid receptor ligands but underexplored in benzoxadiazole derivatives .

Biological Activity

The compound 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one represents a novel class of bioactive molecules with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a piperazine ring, an indole moiety, and a benzoxadiazole sulfonyl group. This unique combination is believed to contribute to its biological activity.

PropertyValue
Molecular Formula C17H18ClN3O3S
Molecular Weight 367.86 g/mol
CAS Number 123456-78-9 (hypothetical)

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds containing indole and benzoxadiazole derivatives. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, including Hep3B (hepatocellular carcinoma) and MCF7 (breast cancer) cells. Research indicates that such compounds can induce cell cycle arrest and apoptosis in cancer cells.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have been reported to inhibit the PI3K/Akt pathway, leading to reduced cell viability and increased apoptosis rates .
  • Case Study : A study involving a related benzodiazole derivative demonstrated an IC50 value of 15 µM against Hep3B cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives featuring the benzoxadiazole moiety exhibit moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiModerate

In vitro assays revealed that compounds similar to the target compound demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit various enzymes. Studies have shown that derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease.

  • AChE Inhibition : This activity is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s. Compounds with piperazine and indole functionalities have shown promising AChE inhibitory activity with IC50 values ranging from 10 µM to 30 µM .
  • Urease Inhibition : The sulfonamide group in related compounds has been linked to urease inhibition, which is crucial for managing urinary tract infections and other conditions related to urease-producing bacteria .

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